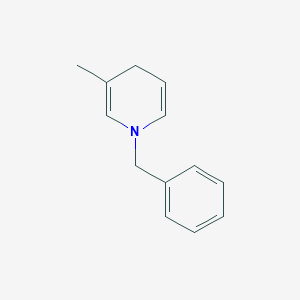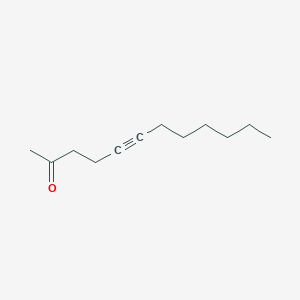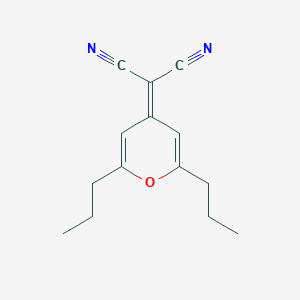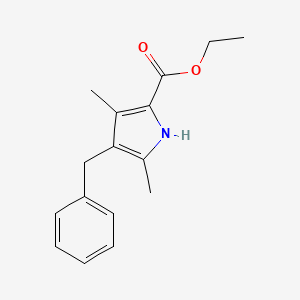![molecular formula C6H18N2O8S4Sn B14265472 N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 137861-84-8](/img/structure/B14265472.png)
N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]: is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a stannane (tin) core bonded to two methanesulfonamide groups, each of which is further substituted with a methanesulfonyl group.
Métodos De Preparación
The synthesis of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of dimethyltin dichloride with methanesulfonamide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Mild to moderate temperatures (0-50°C) to ensure controlled reaction rates.
Base: Commonly used bases include triethylamine or sodium hydride to facilitate the deprotonation of methanesulfonamide.
Industrial production methods may involve similar synthetic routes but are optimized for larger scales, including continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s stannane core can coordinate with various biological molecules, leading to the disruption of normal cellular functions. The methanesulfonyl groups enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] can be compared with other similar compounds such as:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamides and in various polymerization reactions.
The uniqueness of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] lies in its stannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
137861-84-8 |
|---|---|
Fórmula molecular |
C6H18N2O8S4Sn |
Peso molecular |
493.2 g/mol |
Nombre IUPAC |
N-[[bis(methylsulfonyl)amino]-dimethylstannyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/2C2H6NO4S2.2CH3.Sn/c2*1-8(4,5)3-9(2,6)7;;;/h2*1-2H3;2*1H3;/q2*-1;;;+2 |
Clave InChI |
UYPODEFJBZVLHZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(S(=O)(=O)C)[Sn](C)(C)N(S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silane](/img/structure/B14265414.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)

![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
